mass spectrometry fragmentation pattern of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate
mass spectrometry fragmentation pattern of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns for methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate. Designed for researchers and scientists in analytical chemistry and drug development, this document elucidates the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the molecule's structural components—an isobutyl group, an imidazole core, and a methyl ester—we can predict characteristic cleavages and rearrangements. This guide explains the causal mechanisms behind these fragmentations, offering a predictive framework for structural confirmation and identification in complex matrices. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual diagrams and summary tables to facilitate a deeper understanding of the molecule's gas-phase chemistry.
Analyte: Structural Features and Physicochemical Properties
Methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring three key functional regions that dictate its fragmentation behavior:
-
2-isobutyl Group: A branched alkyl substituent prone to characteristic cleavages.
-
1H-imidazole Ring: A stable aromatic heterocyclic core that can undergo specific ring-based fragmentations.
-
4-methyl carboxylate Group: An ester functional group with well-documented fragmentation pathways.
Molecular Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol
Understanding the interplay of these regions is crucial for interpreting the resultant mass spectra.
Principles of Ionization and Fragmentation
The method of ionization profoundly impacts the subsequent fragmentation cascade. This guide will consider the two most common techniques.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular radical cation (M⁺•), also known as an odd-electron ion.[1] This excess energy induces extensive fragmentation, providing a detailed structural fingerprint. Fragmentation of odd-electron ions often proceeds via radical-site or charge-site initiated cleavages.[2][3]
-
Electrospray Ionization (ESI): This soft ionization technique generates ions by creating a fine spray of charged droplets, typically resulting in the formation of a protonated molecule, [M+H]⁺. This is an even-electron ion, which is significantly more stable than its radical cation counterpart.[1] Fragmentation is therefore minimal in the source and must be induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of even-electron ions typically involves the loss of stable, neutral molecules.[1]
Predicted Electron Ionization (EI-MS) Fragmentation Pattern
Upon electron ionization, the molecular ion (M⁺•) of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is expected at m/z 182 . Due to the relatively stable imidazole core, this peak should be observable.[4] The subsequent fragmentation is driven by the high internal energy of the ion.
Key Fragmentation Pathways (EI-MS):
-
α-Cleavage of the Isobutyl Group: The bond between the isopropyl moiety and the methylene group is a likely point of cleavage. Loss of a propyl radical (•C₃H₇, 43 Da) results in a resonance-stabilized ion at m/z 139 .
-
Benzylic-type Cleavage: The C-C bond between the imidazole ring and the isobutyl group is analogous to a benzylic position. Cleavage of this bond with loss of the isobutyl radical (•C₄H₉, 57 Da) would yield an ion at m/z 125 .
-
Loss of Methoxy Radical from Ester: A classic fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to the formation of an acylium ion at m/z 151 .[5][6]
-
Loss of the Ester Group: The entire methyl carboxylate group can be lost as a radical (•COOCH₃, 59 Da), resulting in a fragment at m/z 123 .
-
Cleavage within the Isobutyl Group: The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a common fragmentation for branched alkanes, yielding a peak at m/z 167 . The formation of a stable secondary carbocation can drive this process.
-
Imidazole Ring Fragmentation: The imidazole ring itself can fragment, most commonly through the loss of hydrogen cyanide (HCN, 27 Da).[4][7] This can occur from various larger fragments. For example, the fragment at m/z 125 could lose HCN to produce an ion at m/z 98 .
Summary of Predicted EI-MS Fragments
| m/z | Proposed Formula | Fragmentation Pathway Description |
| 182 | [C₉H₁₄N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 167 | [C₈H₁₁N₂O₂]⁺ | [M - CH₃]⁺•: Loss of a methyl radical from the isobutyl group. |
| 151 | [C₈H₁₁N₂O]⁺ | [M - •OCH₃]⁺: Loss of the methoxy radical from the ester group. |
| 139 | [C₆H₇N₂O₂]⁺ | [M - •C₃H₇]⁺: α-cleavage within the isobutyl group. |
| 125 | [C₅H₅N₂O₂]⁺ | [M - •C₄H₉]⁺: Cleavage of the entire isobutyl side chain. |
| 123 | [C₈H₁₁N₂]⁺ | [M - •COOCH₃]⁺: Loss of the methyl carboxylate radical. |
EI-MS Fragmentation Workflow
Caption: Predicted EI-MS fragmentation pathways for the molecular ion.
Predicted ESI-MS/MS Fragmentation Pattern
In positive-ion ESI, the molecule will be detected as the protonated species, [M+H]⁺ , at m/z 183 . As an even-electron ion, its CID-induced fragmentation will be dominated by the loss of stable neutral molecules.[8][9]
Key Fragmentation Pathways (ESI-MS/MS):
-
Loss of Methanol: The methyl ester can undergo a rearrangement to eliminate a neutral molecule of methanol (CH₃OH, 32 Da). This is a very common pathway for protonated methyl esters and would produce a highly stable acylium ion at m/z 151 .
-
Loss of Isobutene: The protonated isobutyl group can facilitate the elimination of a neutral isobutene molecule (C₄H₈, 56 Da) via a rearrangement, leaving a fragment at m/z 127 .
-
Sequential Losses: The primary fragment ions can undergo further dissociation. The ion at m/z 151 (from methanol loss) could subsequently lose the isobutyl group as isobutene (56 Da) to yield a fragment at m/z 95 . Alternatively, it could lose carbon monoxide (CO, 28 Da) to form an ion at m/z 123 .
-
Loss of Water: Although less common, if protonation occurs on an imidazole nitrogen, subsequent rearrangement could lead to the loss of a neutral water molecule (H₂O, 18 Da) from the carboxylate group, yielding an ion at m/z 165 .
Summary of Predicted ESI-MS/MS Fragments
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Neutral Loss |
| 183 | 151 | 32 | Methanol (CH₃OH) |
| 183 | 127 | 56 | Isobutene (C₄H₈) |
| 183 | 165 | 18 | Water (H₂O) |
| 151 | 123 | 28 | Carbon Monoxide (CO) |
| 151 | 95 | 56 | Isobutene (C₄H₈) |
ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation pathways from the protonated molecule.
Experimental Protocols
To validate these predictions, the following experimental setups are recommended.
Protocol 1: GC-MS for EI Fragmentation Analysis
This protocol is designed for the analysis of the volatile analyte under electron ionization conditions.
-
Sample Preparation:
-
Dissolve 1 mg of the reference standard in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
Transfer 1 mL to a standard 2 mL GC vial.
-
-
Gas Chromatograph (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[10]
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Protocol 2: LC-MS/MS for ESI Fragmentation Analysis
This protocol is suited for analyzing the fragmentation of the protonated molecule using tandem mass spectrometry.
-
Sample Preparation:
-
Dissolve 1 mg of the reference standard in 1 mL of mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Perform serial dilutions to a final concentration of approximately 1 µg/mL.
-
Transfer to an LC vial.
-
-
Liquid Chromatograph (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 10% B.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometer (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas (N₂): 800 L/hr at 350°C
-
MS1 Scan: m/z 100-300 to identify the [M+H]⁺ precursor ion at m/z 183.
-
MS2 Product Ion Scan:
-
Precursor Ion: m/z 183
-
Collision Gas: Argon
-
Collision Energy: Optimize using a ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
-
Conclusion
The mass spectrometric fragmentation of methyl 2-(2-methylpropyl)-1H-imidazole-4-carboxylate is highly predictable and yields structurally significant ions under both EI and ESI conditions. Under EI, key fragments are expected at m/z 167, 151, and 139, corresponding to cleavages at the isobutyl and ester moieties. Under ESI-MS/MS, the fragmentation of the protonated molecule (m/z 183) is characterized by the neutral losses of methanol (to m/z 151) and isobutene (to m/z 127). These distinct fragmentation signatures provide a robust basis for the unambiguous identification and structural elucidation of this compound in various scientific applications.
References
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Acquire Science. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Pihlaja, K., et al. (2001). Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters. Journal of the American Society for Mass Spectrometry, 12(4), 433-439. [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]
-
Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. [Link]
-
Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(9), 1615-1626. [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]
-
Wang, Z., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]
-
Ferreira, D. A., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 24(21), 3931. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry - Rearrangement Mechanisms in Fragmentation. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088. [Link]
-
ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Ali, I., et al. (2016). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives. ResearchGate. [Link]
-
University of Colorado Boulder, Department of Chemistry. Fragmentation Mechanisms. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(125), 103361-103390. [Link]
-
IGNOU. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Bristow, A. W. T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using ab initio calculations. Rapid Communications in Mass Spectrometry, 27(5), 569-578. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. youtube.com [youtube.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
